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Cat. No.: B15576001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-ND-336 is a potent and highly selective small-molecule inhibitor of matrix

metalloproteinase-9 (MMP-9).[1][2][3] This document provides a comprehensive overview of

the in vitro characterization of (R)-ND-336, summarizing key quantitative data, detailing

experimental methodologies, and illustrating its mechanism of action and metabolic pathways.

The information presented is intended to support further research and development of this

compound, particularly in the context of therapeutic areas where MMP-9 is implicated, such as

diabetic foot ulcers.[1][4][5]

Biochemical and Cellular Activity
(R)-ND-336 demonstrates potent and selective inhibition of MMP-9 through a mechanism-

based, slow-binding interaction.[4][6][7][8] This results in a long residence time on the target

enzyme, contributing to its sustained inhibitory effect.[1][6][7][8]

Enzyme Inhibition
The inhibitory activity of (R)-ND-336 against various matrix metalloproteinases and other

proteases has been quantified to establish its selectivity profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15576001?utm_src=pdf-interest
https://www.benchchem.com/product/b15576001?utm_src=pdf-body
https://www.medchemexpress.com/r-nd-336.html
https://pubs.acs.org/doi/10.1021/acsptsci.1c00063
https://www.researchgate.net/publication/350669866_Metabolism_of_the_Selective_Matrix_Metalloproteinase-9_Inhibitor_R_-ND-336
https://www.benchchem.com/product/b15576001?utm_src=pdf-body
https://www.medchemexpress.com/r-nd-336.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11480886/
https://cdmrp.health.mil/prmrp/research_highlights/22Mayland_Chang_highlight.aspx
https://www.benchchem.com/product/b15576001?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11480886/
https://www.mdpi.com/1424-8247/12/2/79
https://pubs.acs.org/doi/10.1021/acsptsci.0c00104
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887744/
https://www.medchemexpress.com/r-nd-336.html
https://www.mdpi.com/1424-8247/12/2/79
https://pubs.acs.org/doi/10.1021/acsptsci.0c00104
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887744/
https://www.benchchem.com/product/b15576001?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Enzyme Kᵢ (nM) Inhibition Type
Selectivity vs.
MMP-9

MMP-9 19[1][6][7] Slow-binding[6][7][8] -

MMP-2 127[1] - 6.7-fold

MMP-14 119[1] - 6.3-fold

MMP-8 8590[4][7][8]
Nonlinear

competitive[4][7][8]
450-fold[4][9]

Cathepsin-L 5900 ± 10[4] - >310-fold

Cathepsin-B 6200 ± 10[4] - >326-fold

Other MMPs >100,000[1] - >5263-fold

(Data compiled from multiple sources. Specific experimental conditions may vary.)

Cytotoxicity
(R)-ND-336 exhibits low cytotoxicity, with a favorable therapeutic index. The IC₅₀ value for

cytotoxicity was determined to be 143 μM, resulting in a therapeutic index (IC₅₀/Kᵢ for MMP-9)

of 7530.[1]

Mechanism of Action: MMP-9 Inhibition
(R)-ND-336 acts as a mechanism-based inhibitor of MMP-9. The proposed mechanism

involves the Glu-404 residue in the active site of MMP-9 abstracting a proton from the inhibitor.

This leads to the formation of a thiolate that coordinates with the active-site zinc ion, resulting

in a tightly bound inhibitor-enzyme complex with a very slow dissociation rate.[6][10]
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Mechanism of (R)-ND-336 inhibition of MMP-9.

In Vitro Metabolism
The metabolic fate of (R)-ND-336 was investigated in liver S9 fractions from various species,

including human, monkey, rat, mouse, dog, and minipig.[2][3][11] The primary metabolic

pathway involves oxidative deamination by monoamine oxidase (MAO), leading to the

formation of an unstable aldehyde intermediate. This intermediate is then either reduced to the

alcohol metabolite (M2) or oxidized to the carboxylic acid metabolite (M3).[2][3][11] A minor N-

acetylation pathway to form M1 was observed only in rats.[2][3][11] The metabolism was found

to be independent of NADPH, indicating that cytochrome P450 (CYP) enzymes are not the

primary drivers of its metabolism.[2][11]
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Metabolic pathway of (R)-ND-336.

Drug-Drug Interaction Profile
The potential for (R)-ND-336 to cause drug-drug interactions via inhibition of cytochrome P450

enzymes was evaluated.

CYP450 Inhibition
(R)-ND-336 demonstrated inhibitory activity against several CYP isoforms. The IC₅₀ values are

summarized below.
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CYP Isoform IC₅₀ (μM)

CYP1A2 7.9[4][7][8][9]

CYP2C8 39.0[4][7][8][9]

CYP2C9 3.1[4][7][8][9]

CYP2C19 3.5[4][7][8][9]

CYP2D6 No inhibition observed[4][7][8]

CYP3A4/5 No inhibition observed[4][7][8]

It is important to note that these concentrations are unlikely to be achieved in systemic

circulation following topical administration.[4][7][8][9] Furthermore, studies in human

hepatocytes showed that (R)-ND-336 did not induce CYP1A2, CYP2B6, or CYP3A4.[4][9]

Experimental Protocols
In Vitro Metabolism Assay
Objective: To investigate the metabolic profile of (R)-ND-336 in liver S9 fractions from different

species.

Methodology:

(R)-ND-336 (20 μM) was incubated with liver S9 fractions (mouse, rat, dog, minipig, monkey,

and human) which contain both phase I and phase II metabolic enzymes.[2][11]

Incubations were performed in the presence and absence of NADPH to assess the

involvement of NADPH-dependent enzymes like CYPs.[2][11]

To investigate the role of specific enzyme classes, incubations were also conducted with

human liver cytosol (containing aldehyde oxidase and xanthine oxidase) and in the presence

of the MAO inhibitor deprenyl.[2][11]

Samples were analyzed at various time points by liquid chromatography/tandem mass

spectrometry (LC/MS-MS) to identify and quantify the parent compound and its metabolites.

[2][11]
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The identity of the metabolites was confirmed by comparison with synthetically prepared

standard compounds.[2][11]
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Workflow for the in vitro metabolism assay.

In Vitro CYP Inhibition Assay
Objective: To determine the potential of (R)-ND-336 to inhibit major human cytochrome P450

enzymes.

Methodology:
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Recombinant human CYP enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and

CYP3A4/5) were incubated with a range of concentrations of (R)-ND-336 (e.g., 0.01 to 50

μM).[7][8]

A specific marker substrate for each CYP isoform was included in the incubation mixture at a

concentration approximately equal to its Kₘ.[8]

The enzymatic reaction was initiated by the addition of NADPH.[7][8]

Incubations were carried out at 37°C for a specified period (e.g., 15 minutes).[8]

The formation of the metabolite from the marker substrate was measured and compared to a

control incubation without (R)-ND-336.

The decrease in metabolite formation was used to calculate the IC₅₀ value for (R)-ND-336
against each CYP isoform.[7][8]

Signaling Pathway Implications
In vitro and in vivo studies have suggested that the selective inhibition of MMP-9 by (R)-ND-
336 can lead to downstream effects on cellular signaling pathways associated with

inflammation and angiogenesis. Specifically, treatment with (R)-ND-336 has been shown to

decrease levels of reactive oxygen species (ROS) and nuclear factor kappa beta (NF-κβ), key

mediators of inflammation.[7] This reduction in inflammatory signaling is a critical aspect of its

therapeutic potential in chronic inflammatory conditions.
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Effect of (R)-ND-336 on inflammatory signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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